(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride
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Overview
Description
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride is a synthetic compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride involves several steps, starting with the preparation of the thiazolidide core. The process typically includes the reaction of phenylalanine derivatives with thiazolidine-2-thione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The resulting intermediate is then treated with hydrochloric acid to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions, often in tetrahydrofuran.
Substitution: Various nucleophiles, such as amines or thiols; reactions are usually conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Functionalized thiazolidides with different substituents
Scientific Research Applications
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer and bacterial infections, due to its unique mode of action.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In biological systems, it can modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine derivatives: Share structural similarities but differ in their functional groups and reactivity.
Thiazolidine derivatives: Similar core structure but vary in their substituents and biological activity.
Peptide-based compounds: Contain similar amino acid sequences but differ in their overall structure and function.
Uniqueness
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride stands out due to its unique combination of phenylalanine and thiazolidide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S2.ClH/c13-11(8-10-4-2-1-3-5-10)12(15)14-6-7-16-9-14;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZJSNDYDEWDX-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=S)C(CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCN1C(=S)[C@H](CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718686 |
Source
|
Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184360-56-3 |
Source
|
Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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